molecular formula C12H16O2 B13310221 Methyl 2-(3,4-dimethylphenyl)propanoate

Methyl 2-(3,4-dimethylphenyl)propanoate

Cat. No.: B13310221
M. Wt: 192.25 g/mol
InChI Key: ACQLXHZXGKWTGE-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethylphenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 3,4-dimethylphenyl group at the second carbon.

Its 3,4-dimethylphenyl substituent confers lipophilicity, which may influence solubility and bioavailability compared to polar analogs (e.g., hydroxyl or methoxy-substituted derivatives).

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-(3,4-dimethylphenyl)propanoate

InChI

InChI=1S/C12H16O2/c1-8-5-6-11(7-9(8)2)10(3)12(13)14-4/h5-7,10H,1-4H3

InChI Key

ACQLXHZXGKWTGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-dimethylphenyl)propanoate can be synthesized through the esterification of 3,4-dimethylphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process uses a fixed-bed reactor where the acid and methanol are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3,4-dimethylbenzoic acid.

    Reduction: 3,4-dimethylphenylpropanol.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 2-(3,4-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dimethylphenyl)propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 2-(3,4-dimethylphenyl)propanoate and Analogs

Compound Name Substituents Biological Activity Physical/Chemical Properties Synthesis Method
This compound 3,4-dimethylphenyl, ester Not reported High lipophilicity Likely HBTU-mediated coupling
CID 74336856 () 3,4-dihydroxyphenyl, ester SARS-CoV-2 inhibitor High polarity, hydrogen bonding Computational design
(S)-Methyl 3-(3,4-dimethoxyphenyl)-...* () 3,4-dimethoxyphenyl, amide, ester Catalyst precursor Crystalline, hydrogen-bonded networks HBTU/DIPEA, column chromatography
Fungicidal propanoate derivative () Fluorophenyl, pyridine-carbonyl-amino Respiration inhibitor High steric bulk, moderate solubility Not detailed

*Full name: (S)-Methyl 3-(3,4-dimethoxyphenyl)-2-[2-(diphenylphosphanyl)benzamido]-propanoate

Structural and Functional Differences

Substituent Effects on Bioactivity: Polarity and Binding: CID 74336856 () contains 3,4-dihydroxyphenyl groups, enabling strong hydrogen bonding with viral proteins (Mpro and S-protein), critical for its antiviral activity . Electron-Donating Groups: The dimethoxyphenyl group in ’s compound provides electron-donating effects, stabilizing the molecule and influencing its conformation in crystal lattices . Methyl groups (target compound) are less electron-donating, which may reduce resonance stabilization.

Synthetic Pathways :

  • The target compound likely shares synthetic routes with ’s catalyst precursor, utilizing carbodiimide-based coupling agents (e.g., HBTU) for ester/amide bond formation . However, the absence of an amide group simplifies its synthesis compared to ’s derivative.

Biological and Industrial Relevance: Antiviral Potential: While CID 74336856 was identified as a multi-target SARS-CoV-2 inhibitor via computational screening , the target compound’s dimethylphenyl group may hinder similar interactions due to reduced polarity. Fungicidal Activity: The complex propanoate derivatives in (e.g., fluorophenyl-pyridine hybrids) inhibit fungal respiration, suggesting that steric and electronic modifications in the target compound could be explored for agrochemical applications .

Physical and Crystallographic Properties

  • Crystal Packing : ’s compound exhibits intermolecular hydrogen bonding (C21—H21⋯O4) and layered packing, stabilized by its amide and ester groups . The target compound, lacking amide functionality, may rely on weaker van der Waals interactions, affecting its crystallinity.
  • Thermal Stability : The dimethoxyphenyl derivative in has a melting point of 420 K , whereas the target compound’s stability is likely lower due to fewer hydrogen-bonding sites.

Biological Activity

Methyl 2-(3,4-dimethylphenyl)propanoate, a compound with the molecular formula C12H16O2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound is classified as an ester. Its mechanism of action primarily involves hydrolysis, leading to the release of the corresponding acid and alcohol. These products can further engage in various biochemical pathways. The presence of the aromatic ring facilitates interactions with enzymes and receptors, potentially resulting in significant biological effects.

Structural Characteristics

The unique positioning of the methyl groups on the aromatic ring distinguishes this compound from similar esters. This structural feature can influence its reactivity and interactions with other biomolecules, thereby affecting its biological properties.

Antioxidant Properties

Preliminary studies suggest that this compound may exhibit antioxidant properties , scavenging free radicals and offering protective effects against oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties , making it a candidate for further pharmacological exploration. Antimicrobial efficacy was observed in preliminary studies, highlighting its potential as a therapeutic agent.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameIC50 (μM)Biological Activity
This compoundTBDAntioxidant, Antimicrobial
Methyl 2-(2,5-dimethylphenyl)propanoateTBDAntioxidant
Methyl 3-(4-chlorophenyl)propanoateTBDAnticancer
Methyl 3-(2-hydroxyphenyl)propanoateTBDAnticancer

Note: TBD indicates that specific IC50 values are yet to be determined for this compound in available literature.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating various derivatives showed that compounds with similar structural features exhibited significant anticancer activity against different cancer cell lines. For instance, derivatives with specific substitutions on the aromatic ring demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may possess neuroprotective effects. These findings suggest potential applications in treating neurodegenerative conditions.

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